molecular formula C10H10O3 B1419968 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 230293-43-3

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1419968
M. Wt: 178.18 g/mol
InChI Key: BBZMHDNOSCPOHD-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular formula of C10H10O3 and a molecular weight of 178.19 . It is used in research .


Synthesis Analysis

This compound undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring attached to a carboxylic acid group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .


Chemical Reactions Analysis

Benzofuran compounds, including 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, have been shown to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions . They can also participate in free radical cyclization cascades to form complex benzofuran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid include a molecular weight of 178.19 and a molecular formula of C10H10O3 . Other specific properties such as boiling point or melting point are not provided in the retrieved papers.

Scientific Research Applications

Synthetic Methodologies

  • Electrochemical Synthesis : Senboku, Michinishi, and Hara (2011) developed a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues. This method involves aryl radical generation and cyclization followed by carboxylation of 2-allyloxybromobenzenes, using methyl 4-tert-butylbenzoate as an electron-transfer mediator (Senboku, Michinishi, & Hara, 2011).

  • Metal-Free Coupling : Chen et al. (2015) developed a metal-free coupling reaction to synthesize 3-acyloxy-2,3-dihydrobenzofurans. The method stands out for its use of Bu4NI as a catalyst and t-BuOOH as an oxidant, allowing for high functional group tolerance and high atom economy (Chen, Shao, Zheng, Cheng, & Wan, 2015).

Potential Pharmacological Activities

  • Anticancer Properties : Pieters et al. (1999) investigated a series of dihydrobenzofuran lignans and related compounds for their anticancer activity. They found that certain compounds, especially those derived from caffeic acid methyl ester, showed promising activity against leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, suggesting a mechanism for their antitumor properties (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemière, 1999).

  • Photochemical Synthesis and Antimicrobial Activity : Ravi, Selvam, and Swaminathan (2012) explored the photochemical synthesis of dihydrobenzofurans with potential antibacterial properties. They synthesized compounds containing carbomethoxy-ethenyl at the 2-position and phenyl and hydroxyl at the 3-position, which showed moderate activity against various bacteria (Ravi, Selvam, & Swaminathan, 2012).

  • Diversity-Oriented Synthesis for Drug Discovery : Qin et al. (2017) reported efficient protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These scaffolds are core components in many biologically active compounds, indicating their significance in drug discovery (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

Future Directions

Benzofuran compounds, including 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on further exploring their biological activities, developing novel methods for their synthesis, and investigating their potential applications in drug discovery .

properties

IUPAC Name

3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZMHDNOSCPOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
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3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

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